

Cross-validation of (1S)-1-(piperidin-4-yl)ethan-1-ol analytical methods

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Compound of Interest

Compound Name: (1S)-1-(piperidin-4-yl)ethan-1-ol

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A Comparative Guide to the Cross-Validation of Analytical Methods for **(1S)-1-(piperidin-4-yl)ethan-1-ol**

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral compounds is paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of the enantiomeric purity of (1S)-1-(piperidin-4-yl)ethan-1-ol. The information presented is a synthesis of established methodologies for similar chiral piperidine and alcohol compounds, providing a framework for analytical method development and validation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for chiral HPLC-UV and GC-MS methods based on data from analogous compounds.

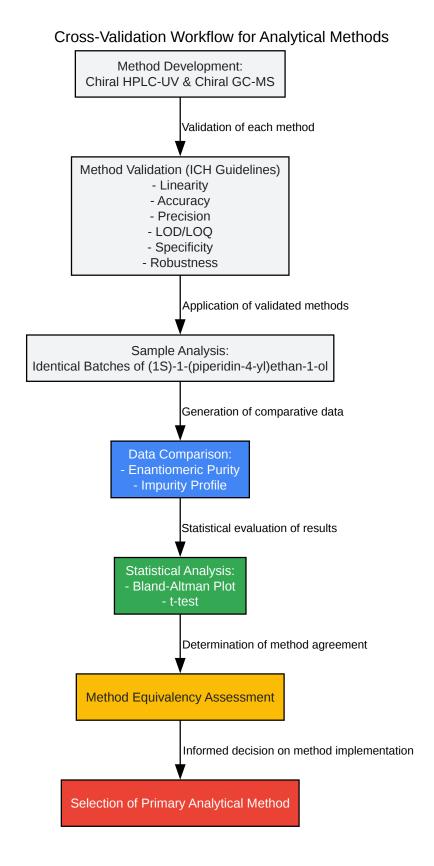


Parameter	Chiral HPLC-UV	Chiral GC-MS (with derivatization)
Linearity (R²)	> 0.998	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%	97.0 - 103.0%
Precision (% RSD)	< 2.0%	< 3.0%
Limit of Detection (LOD)	0.05 μg/mL	0.01 μg/mL
Limit of Quantitation (LOQ)	0.15 μg/mL	0.03 μg/mL
Resolution (Rs)	> 2.0	> 2.5

Experimental Workflow for Cross-Validation

The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data. A typical workflow involves developing and validating each method independently, followed by a direct comparison of the results obtained from analyzing the same set of samples.





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